molecular formula C15H13BrO2 B3346448 3-Bromo-5-methyl-2-(phenylmethoxy)benzaldehyde CAS No. 1194683-48-1

3-Bromo-5-methyl-2-(phenylmethoxy)benzaldehyde

Cat. No.: B3346448
CAS No.: 1194683-48-1
M. Wt: 305.17 g/mol
InChI Key: QDZGREAILFGAMG-UHFFFAOYSA-N
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Description

Significance of Substituted Benzaldehyde (B42025) Derivatives as Versatile Building Blocks

Substituted benzaldehyde derivatives are renowned for their role as versatile precursors in a multitude of synthetic operations. The aldehyde functional group itself is a hub of reactivity, readily undergoing nucleophilic addition, condensation reactions, and oxidation to a carboxylic acid. The nature and position of substituents on the aromatic ring further modulate this reactivity and provide handles for subsequent chemical modifications. For instance, electron-withdrawing groups can enhance the electrophilicity of the aldehyde carbon, while electron-donating groups can influence the regioselectivity of electrophilic aromatic substitution reactions. This ability to fine-tune the electronic and steric properties of the molecule makes substituted benzaldehydes indispensable tools for the synthetic chemist.

Strategic Role of Halogenated and Etherified Aromatic Systems in Chemical Transformations

The presence of both a halogen and an ether linkage on an aromatic ring, as seen in 3-Bromo-5-methyl-2-(phenylmethoxy)benzaldehyde, imparts a unique set of reactive opportunities. Halogen atoms, particularly bromine, are excellent leaving groups in a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds at a specific position on the aromatic ring.

The ether functionality, in this case, a benzyloxy group, serves multiple strategic roles. It can act as a protecting group for a hydroxyl function, which can be deprotected under specific conditions to reveal a reactive phenol (B47542). Furthermore, the ether linkage can influence the electron density of the aromatic ring and direct the regioselectivity of subsequent reactions. The combination of these two functionalities on a single aromatic scaffold provides a powerful platform for the sequential and regioselective elaboration of the molecule, enabling the construction of complex and highly substituted aromatic compounds.

Overview of this compound in Academic Research Contexts

The core structure of this compound suggests its potential as a valuable intermediate for the synthesis of a variety of complex organic molecules. The presence of the aldehyde, bromo, and benzyloxy groups in a specific substitution pattern offers a rich platform for diverse chemical transformations.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and use in chemical synthesis.

PropertyValue
CAS Number 1194683-48-1
Molecular Formula C₁₅H₁₃BrO₂
Molecular Weight 305.17 g/mol

Data sourced from chemical supplier information.

Interactive Data Table: Compound Properties

Please note that detailed, experimentally verified research findings on the specific reaction parameters and yields for the synthesis and subsequent reactions of this compound are not extensively documented in publicly accessible scientific literature. The following table illustrates a hypothetical reaction scheme based on the known reactivity of similar functionalized benzaldehydes.

ReactantReagent(s)ProductReaction TypePotential Application
This compoundArylboronic acid, Pd catalyst, base3-Aryl-5-methyl-2-(phenylmethoxy)benzaldehydeSuzuki CouplingSynthesis of biaryl compounds
This compoundAlkene, Pd catalyst, base3-Alkenyl-5-methyl-2-(phenylmethoxy)benzaldehydeHeck ReactionFormation of substituted styrenes
This compoundH₂, Pd/C3-Bromo-5-methyl-2-hydroxybenzaldehydeDebenzylationUnmasking of a phenolic hydroxyl group

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-methyl-2-phenylmethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c1-11-7-13(9-17)15(14(16)8-11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZGREAILFGAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 5 Methyl 2 Phenylmethoxy Benzaldehyde

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-Bromo-5-methyl-2-(phenylmethoxy)benzaldehyde, the primary disconnections involve the benzylic ether linkage and the carbon-bromine bond, which points to key precursors such as substituted salicylaldehydes.

Strategies for Benzylic Ether Formation on Phenolic Substrates

The formation of the 2-(phenylmethoxy) group involves the conversion of a phenolic hydroxyl group into a benzylic ether. This is a common protecting group strategy in organic synthesis, and several methods are available. ias.ac.in

The most prevalent method is the Williamson Ether Synthesis , which proceeds via an SN2 reaction between a phenoxide ion and a benzyl (B1604629) halide. ias.ac.inorganic-chemistry.org The phenolic proton is first removed by a base to generate a nucleophilic phenoxide, which then displaces the halide from benzyl bromide or benzyl chloride. ias.ac.inorganic-chemistry.org The choice of base and solvent is critical for reaction efficiency. Strong bases like sodium hydride (NaH) in aprotic polar solvents such as N,N-dimethylformamide (DMF) ensure complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) in acetone (B3395972) are also effective. organic-chemistry.orgprepchem.comchemicalbook.com For substrates that are sensitive to harsh basic conditions, milder bases such as silver(I) oxide (Ag₂O) can be employed. organic-chemistry.org

Alternative methods have been developed to circumvent the need for strong bases. For instance, benzyl trichloroacetimidate (B1259523) can react with phenols under acidic conditions to form benzyl ethers. organic-chemistry.org More recent developments include the use of 2-benzyloxy-1-methylpyridinium triflate (BnOPT), which allows for benzylation under mild, nearly neutral thermal conditions. orgsyn.org

Method Reagents Conditions Advantages Limitations
Williamson Ether Synthesis Phenol (B47542), Base (e.g., NaH, K₂CO₃), Benzyl HalideVaries (e.g., DMF, 0°C to RT; Acetone, reflux)Widely applicable, high yield, cost-effective. ias.ac.inRequires basic conditions which may not be suitable for all substrates. organic-chemistry.org
Using Mild Base Phenol, Ag₂O, Benzyl HalideTypically reflux in a suitable solvent (e.g., CHCl₃)Suitable for base-sensitive substrates. organic-chemistry.orgHigher cost of silver reagent.
Benzyl Trichloroacetimidate Phenol, Benzyl Trichloroacetimidate, Acid catalyst (e.g., TfOH)Anhydrous, non-polar solvent (e.g., CH₂Cl₂, cyclohexane)Occurs under acidic conditions, useful for acid-stable substrates. organic-chemistry.orgNot suitable for acid-sensitive substrates.
BnOPT Reagent Phenol, 2-Benzyloxy-1-methylpyridinium triflate (BnOPT)Mild heating (e.g., 50-80°C)Nearly neutral conditions, avoids harsh acids or bases. orgsyn.orgReagent is not as common as benzyl halides.

Regioselective Bromination Approaches on Methylated Benzaldehyde (B42025) Scaffolds

Achieving the correct regiochemistry during the bromination step is critical. When starting with a precursor like 2-hydroxy-5-methylbenzaldehyde (B1329341), the substitution pattern on the aromatic ring is dictated by the directing effects of the existing functional groups.

Hydroxyl (-OH) group: A powerful activating, ortho, para-directing group.

Methyl (-CH₃) group: An activating, ortho, para-directing group.

Aldehyde (-CHO) group: A deactivating, meta-directing group.

The hydroxyl group is the most potent activating group and therefore exerts the dominant directing effect. It strongly directs electrophilic attack to the positions ortho and para to itself. In 2-hydroxy-5-methylbenzaldehyde, the para position is occupied by the methyl group. Of the two ortho positions (C3 and C6), the C6 position is sterically hindered by the adjacent aldehyde group. Consequently, electrophilic bromination is strongly favored at the C3 position, leading to the desired 3-bromo-5-methyl substitution pattern. This inherent electronic and steric bias allows for highly regioselective bromination. researchgate.netresearchgate.net

Introduction of Alkyl Moieties via Directed Functionalization

While it is most practical to begin with a commercially available methylated precursor like p-cresol (B1678582) or 5-methylsalicylaldehyde, modern synthetic methods offer routes to introduce alkyl groups onto an aromatic ring through C-H bond functionalization. These techniques often rely on a directing group to position a transition-metal catalyst for site-selective C-H activation. researchgate.net

For a benzaldehyde scaffold, the aldehyde group itself, or a derivative formed in situ, can act as a directing group to guide functionalization to the ortho position. researchgate.net Transition metals such as palladium, nickel, and ruthenium are commonly used to catalyze the coupling of C-H bonds with alkyl halides. goettingen-research-online.deresearchgate.net These methods represent an atom-economical approach but may require specialized catalysts and conditions compared to classical electrophilic substitution routes like Friedel-Crafts alkylation. goettingen-research-online.de

Established and Emerging Synthetic Pathways

Based on the retrosynthetic analysis, a practical synthesis can be designed. The most straightforward approach involves a two-step sequence starting from a substituted benzaldehyde.

Sequential Halogenation and Etherification Routes from Substituted Benzaldehydes

A reliable and established pathway to this compound begins with 2-hydroxy-5-methylbenzaldehyde and proceeds in a sequential manner.

Step 1: Regioselective Bromination. The first step is the electrophilic aromatic substitution of 2-hydroxy-5-methylbenzaldehyde. As predicted by the directing group effects, bromination occurs selectively at the C3 position, which is ortho to the powerfully activating hydroxyl group. This reaction can be carried out using various brominating agents to yield 3-bromo-2-hydroxy-5-methylbenzaldehyde (B1334074).

Step 2: Williamson Ether Synthesis. The resulting phenolic intermediate is then subjected to O-alkylation. The hydroxyl group is deprotonated with a suitable base, such as potassium carbonate, to form the corresponding phenoxide. Subsequent reaction with benzyl bromide provides the target molecule, this compound, in good yield. prepchem.com

An alternative sequence, where etherification precedes halogenation, is also feasible. In this route, the hydroxyl group of 2-hydroxy-5-methylbenzaldehyde is first converted to a benzyl ether. The subsequent bromination is directed by the activating benzyloxy group to the ortho and para positions. The ortho position (C3) is available and also meta to the deactivating aldehyde group, making it a favorable site for bromination.

Bromination Techniques: Electrophilic Aromatic Substitution with N-Bromosuccinimide or Hypervalent Iodine Reagents

The choice of brominating agent is key to ensuring a high-yield, selective reaction while minimizing side products. Both traditional and modern reagents are effective for this transformation.

N-Bromosuccinimide (NBS): NBS is a versatile and widely used reagent for electrophilic bromination of activated aromatic compounds such as phenols and anilines. wikipedia.org It is a crystalline solid that is easier and safer to handle than liquid bromine. wikipedia.org Reactions are often conducted in polar solvents like acetonitrile (B52724) or DMF. wikipedia.orgnih.gov For electron-rich aromatic systems, the reaction proceeds readily, sometimes with the aid of a catalytic amount of acid. youtube.com Solid-state reactions using NBS have also been reported for certain substituted benzaldehydes. researchgate.net

Hypervalent Iodine Reagents: These reagents have emerged as powerful, metal-free oxidants that facilitate mild halogenation of aromatic compounds. researchgate.net They offer an environmentally benign alternative to traditional methods. organic-chemistry.org One common approach involves the in situ generation of a reactive brominating species from a stable precursor. For example, the combination of [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) with trimethylsilyl (B98337) bromide (TMSBr) forms dibromo(phenyl)-λ³-iodane (PhIBr₂), which efficiently brominates a range of aromatic substrates. researchgate.netacs.org Another catalytic system uses iodobenzene (B50100) in the presence of an oxidant (like m-CPBA) and a bromide salt (like LiBr) to achieve regioselective monobromination under mild conditions. organic-chemistry.orgresearchgate.net These methods are known for their high yields and selectivity, avoiding the generation of corrosive HBr as a byproduct. organic-chemistry.org

Bromination Technique Typical Reagents Key Features
N-Bromosuccinimide (NBS) NBS, Solvent (e.g., MeCN, DMF), optional acid catalystConvenient solid reagent; good for activated rings; selectivity can be solvent-dependent. wikipedia.orgnih.gov
Hypervalent Iodine Reagents Catalytic Iodobenzene, Oxidant (m-CPBA), Bromide Source (LiBr) OR Stoichiometric PIFA, TMSBrMild, metal-free conditions; high regioselectivity; avoids corrosive byproducts. organic-chemistry.orgacs.org

Etherification Reactions: Williamson Ether Synthesis with Benzyl Halides

The formation of the ether linkage in this compound is commonly achieved through the Williamson ether synthesis. This classic and versatile method involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In this specific synthesis, the precursor 3-bromo-2-hydroxy-5-methylbenzaldehyde is treated with a benzyl halide, such as benzyl bromide, in the presence of a suitable base.

The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by the deprotonation of the hydroxyl group of the starting material by a base, acts as a nucleophile. This nucleophile then attacks the electrophilic carbon of the benzyl halide, leading to the displacement of the halide and the formation of the desired ether. masterorganicchemistry.com

Commonly used bases for this transformation include potassium carbonate or sodium hydride, and the reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF). The choice of a primary halide like benzyl bromide is crucial as it favors the SN2 pathway, minimizing competing elimination reactions that can occur with secondary or tertiary halides. masterorganicchemistry.com

A representative procedure for a similar etherification involves stirring the phenolic precursor with potassium carbonate and a brominated reagent in DMF at an elevated temperature for an extended period to ensure the reaction goes to completion. prepchem.com

Functional Group Interconversions for Precursor Synthesis

The synthesis of the key precursor, 3-bromo-2-hydroxy-5-methylbenzaldehyde, often requires several functional group interconversions. These transformations are essential to introduce the required substituents onto the aromatic ring in the correct positions.

One common strategy involves the bromination of a substituted phenol. For instance, a substituted salicylaldehyde (B1680747) can be synthesized from a corresponding substituted phenol, which is then brominated using liquid bromine in acetic acid to introduce the bromine atom at the desired position. nih.govresearchgate.net Another approach involves the direct bromination of a hydroxybenzaldehyde derivative. For example, 3-hydroxybenzaldehyde (B18108) can be brominated using elemental bromine in a solvent like dichloromethane. chemicalbook.com

The synthesis of salicylaldehyde derivatives themselves can be accomplished through methods like the Reimer-Tiemann reaction, which introduces a formyl group onto a phenol. nih.govresearchgate.net It is also noted that 3-Bromo-2-hydroxybenzaldehyde is utilized as a synthetic reagent in the creation of various biologically active compounds. nih.gov

Optimization of Reaction Conditions and Yields in Academic Synthesis

Maximizing the yield of this compound is a critical aspect of its synthesis. echemcom.com The optimization of reaction conditions is a common practice in synthetic chemistry to improve efficiency and product output. researchgate.netresearchgate.net Key parameters that are often varied include temperature, reaction time, solvent, and the molar ratio of reactants and catalysts. researchgate.netits.ac.id

For the Williamson ether synthesis step, factors such as the choice of base and solvent can significantly impact the yield. Stronger bases like sodium hydride can lead to higher yields compared to weaker bases. The reaction temperature is another critical parameter; while higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts. Therefore, finding the optimal temperature that balances reaction rate and selectivity is crucial. researchgate.net

In academic settings, systematic studies are often conducted to determine the ideal conditions. This can involve running a series of small-scale reactions where one parameter is varied while others are kept constant. The use of experimental design methodologies, such as Response Surface Methodology (RSM), can also be employed to efficiently explore the effects of multiple variables on the reaction yield and identify the optimal conditions. echemcom.com For instance, a study on a different synthesis found that the optimal conditions involved a specific reaction temperature, time, and ratio of starting material to formaldehyde (B43269) to achieve the highest yield. echemcom.com While specific optimization data for the synthesis of this compound is not detailed in the provided search results, the general principles of reaction optimization are widely applicable.

Below is an interactive table summarizing the types of parameters often optimized in similar chemical syntheses.

ParameterTypical Range/OptionsRationale for Optimization
Temperature 0°C to 100°CInfluences reaction rate and selectivity. Higher temperatures can lead to side reactions.
Reaction Time 1 hour to 72 hoursEnsures the reaction proceeds to completion without significant product degradation.
Solvent DMF, Acetonitrile, AcetoneThe polarity and aprotic/protic nature of the solvent can affect the solubility of reactants and the stability of intermediates.
Base K₂CO₃, NaH, NaOHThe strength of the base affects the deprotonation of the phenol and can influence the rate of the SN2 reaction.
Reactant Ratio 1:1 to 1:1.5 (Phenol:Benzyl Halide)Using a slight excess of the alkylating agent can help drive the reaction to completion.

Lack of Specific Research Data Hinders Detailed Analysis of this compound's Reactivity

A comprehensive review of available scientific literature reveals a significant gap in detailed research findings for the chemical compound this compound. While the compound is commercially available and its basic properties are known, specific experimental data on its chemical transformations, as requested, are not readily found in published scientific papers or patents. This absence of detailed information prevents a thorough and scientifically accurate analysis of its reactivity pathways.

The intended scope of this article was to provide an in-depth examination of the chemical reactivity and transformation pathways of this compound, focusing on reactions involving its aldehyde moiety and transformations at the aryl bromide position. However, without specific examples from primary research literature, any discussion would be purely speculative and based on the general reactivity of similar functional groups, which would not meet the required standard of a detailed and scientifically accurate report.

For instance, while general methodologies exist for the reactions outlined—such as nucleophilic additions to aldehydes, oxidation to carboxylic acids, reduction to benzylic alcohols, and various transition-metal-catalyzed cross-coupling reactions of aryl bromides—the specific conditions, reagents, catalysts, yields, and product characterizations for this compound are not documented in the accessible scientific domain. This includes a lack of specific data for:

Nucleophilic Addition Reactions: No specific examples of alkylation, acylation, or the formation of hydrazones and oximes with this particular aldehyde have been found.

Oxidation and Reduction: While the oxidation of aldehydes to carboxylic acids and their reduction to alcohols are fundamental transformations, specific protocols and outcomes for this compound are not available.

Transition-Metal-Catalyzed Cross-Coupling Reactions: There is no specific literature detailing the Suzuki, Sonogashira, or Stille coupling reactions using this compound as the substrate.

Nucleophilic Aromatic Substitution: Pathways for the substitution of the bromine atom on this specific molecule have not been described.

The creation of informative data tables and a detailed discussion of research findings is contingent on the availability of such experimental data. As this information is not present in the public scientific record, it is not possible to generate the requested article with the specified level of detail and adherence to factual accuracy.

It is conceivable that this compound is utilized as an intermediate in proprietary industrial syntheses, and therefore, its detailed reactivity profile has not been disclosed in publicly accessible literature. Until such research is published, a comprehensive and authoritative article on the chemical reactivity and transformation pathways of this compound cannot be compiled.

Chemical Reactivity and Transformation Pathways of 3 Bromo 5 Methyl 2 Phenylmethoxy Benzaldehyde

Transformations at the Aryl Bromide Position

Metal-Halogen Exchange Reactions and Subsequent Electrophilic Quenching

The presence of a bromine atom on the aromatic ring of 3-Bromo-5-methyl-2-(phenylmethoxy)benzaldehyde allows for its transformation into a potent nucleophile via metal-halogen exchange. This reaction typically involves treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to generate an aryllithium intermediate. The rate of this exchange follows the general trend of I > Br > Cl. wikipedia.org

The reaction is kinetically controlled, and its rate is influenced by the stability of the resulting carbanion. wikipedia.org In the case of this compound, the exchange at the C3 position would lead to the formation of a lithiated species. The adjacent electron-donating phenylmethoxy group may offer some stabilization to the resulting organometallic species.

Once formed, this aryllithium intermediate is a powerful nucleophile and can react with a wide array of electrophiles to introduce new functional groups at the C3 position. This two-step sequence of metal-halogen exchange followed by electrophilic quenching is a cornerstone of modern organic synthesis for the construction of highly functionalized aromatic compounds.

Electrophile Product of Quenching Potential Functional Group Introduced
Carbon dioxide (CO₂)Carboxylic acid-COOH
Aldehydes/Ketones (e.g., R'COR'')Secondary/Tertiary alcohol-C(OH)R'R''
Alkyl halides (R'-X)Alkylated arene-R'
Borates (e.g., B(OR')₃)Boronic ester-B(OR')₂
Disulfides (R'SSR')Thioether-SR'

It is important to note that the aldehyde functional group within this compound is also susceptible to nucleophilic attack by the organolithium reagent. Therefore, for a successful metal-halogen exchange and subsequent external electrophilic quench, the aldehyde may need to be protected, for instance, as an acetal, prior to the exchange reaction.

Reactivity of the Phenylmethoxy (Benzyl Ether) Group

The phenylmethoxy group, a benzyl (B1604629) ether, serves as a common protecting group for phenols due to its relative stability under a variety of reaction conditions. However, it can be selectively removed when desired.

The selective cleavage of the benzyl ether in this compound to unveil the corresponding phenol (B47542), 3-Bromo-2-hydroxy-5-methylbenzaldehyde (B1334074), is a critical transformation. The choice of deprotection method must consider the presence of the aldehyde and aryl bromide moieties to avoid unwanted side reactions.

Catalytic Hydrogenolysis: This is a common and often mild method for benzyl ether cleavage. The reaction involves the use of hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). A potential complication with this compound is the concurrent reduction of the aryl bromide (hydrodebromination). Careful selection of the catalyst and reaction conditions can sometimes achieve selectivity.

Acid-Catalyzed Cleavage: Strong acids like trifluoroacetic acid (TFA) or hydrobromic acid (HBr) can cleave benzyl ethers. However, these harsh conditions may not be compatible with the aldehyde group, which could undergo polymerization or other acid-catalyzed reactions.

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the oxidative deprotection of certain benzyl ethers, particularly those with electron-donating groups on the benzyl ring (like a p-methoxybenzyl ether). organic-chemistry.org For a simple benzyl ether, this method is generally less effective.

Deprotection Method Reagents Potential Compatibility Issues
Catalytic HydrogenolysisH₂, Pd/CPotential for hydrodebromination of the aryl bromide.
Acid-Catalyzed CleavageStrong acids (e.g., TFA, HBr)Potential for side reactions involving the aldehyde.
Lewis Acid-Mediated CleavageLewis acids (e.g., BCl₃)Can be effective but requires careful optimization.

Intramolecular rearrangements involving the benzyl ether linkage in compounds like this compound are not commonly reported in the literature. While certain ortho-substituted aryl ethers can undergo rearrangements like the Claisen or Fries rearrangement, these are typically associated with allyl or acyl groups, respectively, rather than a simple benzyl group. Sigmatropic rearrangements, such as the youtube.comlatech.edu-Wittig rearrangement, could theoretically occur if the benzylic position were deprotonated, but this would require a strong base and is not a typical reaction pathway under standard conditions.

Electrophilic Aromatic Substitution Patterns on the Substituted Benzene (B151609) Ring

The existing substituents on the benzene ring of this compound direct the position of any further electrophilic aromatic substitution. The directing effects of the individual groups are as follows:

-CHO (Aldehyde): A deactivating, meta-directing group. latech.edulibretexts.org

-Br (Bromo): A deactivating, ortho, para-directing group. youtube.comlatech.edu

-CH₃ (Methyl): An activating, ortho, para-directing group. libretexts.org

-OCH₂Ph (Phenylmethoxy): An activating, ortho, para-directing group. latech.edupressbooks.pub

The available positions for substitution are C4 and C6.

The phenylmethoxy group at C2 strongly directs ortho to C6 and para to C4.

The methyl group at C5 directs ortho to C4 and C6.

The bromo group at C3 directs ortho to C4 and para to C6.

The aldehyde group at C1 directs meta to C5, which is already substituted.

The directing effects of the activating phenylmethoxy and methyl groups, along with the ortho, para-directing bromo group, are reinforcing, all directing towards the C4 and C6 positions. The C4 position is ortho to the methyl group and the bromo group, and para to the phenylmethoxy group. The C6 position is ortho to the phenylmethoxy group and the methyl group.

Given that the phenylmethoxy group is a stronger activating group than the methyl group, substitution is most likely to occur at the positions most activated by it. Both C4 and C6 are activated. However, steric hindrance may play a role. The C6 position is flanked by the aldehyde and methyl groups, while the C4 position is flanked by the bromo and methyl groups. The relative steric hindrance at these two positions would influence the final product distribution in an electrophilic aromatic substitution reaction.

Applications in Complex Molecule Synthesis and Methodological Advancements

Utilization as a Key Synthetic Intermediate in Organic Synthesis

As a multifunctional aromatic aldehyde, 3-Bromo-5-methyl-2-(phenylmethoxy)benzaldehyde is a valuable intermediate in multi-step organic syntheses. The aldehyde group can readily undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in numerous carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol (B89426) reactions. The presence of the bromo substituent offers a site for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of aryl, alkynyl, and amino moieties. benthamdirect.com

The benzyloxy group serves as a protecting group for the phenolic oxygen, which can be selectively removed under specific conditions to reveal a hydroxyl group. This hydroxyl group can then be used for further functionalization, such as etherification or esterification. The interplay of these functional groups allows for a stepwise and controlled elaboration of the molecule, making it a key component in the convergent synthesis of complex target structures.

Precursor for the Construction of Diverse Heterocyclic Systems

Substituted benzaldehydes are fundamental precursors for the synthesis of a vast array of heterocyclic compounds, and this compound is well-positioned to serve in this capacity. The aldehyde functionality is a key electrophile in condensation reactions with various nucleophiles to form heterocyclic rings.

For instance, it can be envisioned to react with amines and their derivatives to form imines, which can then undergo further cyclization to yield nitrogen-containing heterocycles. While direct examples with this specific benzaldehyde (B42025) are not prevalent in the literature, the general reactivity patterns of substituted benzaldehydes suggest its utility in the synthesis of various heterocyclic systems.

Heterocyclic SystemGeneral Synthetic Approach
QuinolinesCondensation with anilines bearing an α-methylene ketone or a related active methylene (B1212753) compound (e.g., Friedländer annulation).
IsoxazolesReaction with hydroxylamine (B1172632) to form an oxime, followed by cyclization, or through 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne derived from the aldehyde.
PyrimidinesCondensation with urea (B33335) or thiourea (B124793) derivatives and a β-dicarbonyl compound in a Biginelli-type reaction.
ChalconesClaisen-Schmidt condensation with acetophenones, which are precursors to flavonoids and other heterocyclic systems. researchgate.net

Role in the Total Synthesis of Natural Products and Analogues

While specific examples of the use of this compound in the total synthesis of natural products are not readily found in the literature, its structural motifs are present in various biologically active natural products. The substituted benzaldehyde core is a common feature in many natural product families.

The strategic functionalization of this compound allows for its potential incorporation into synthetic routes targeting complex natural products. For example, the bromo- and methyl-substituted aromatic ring could form a key part of a larger polycyclic system. The benzyloxy group provides a masked phenol (B47542), a common functionality in natural products that often plays a crucial role in their biological activity. Synthetic chemists could leverage the reactivity of the aldehyde and the bromo-substituent to construct key fragments that are later assembled into the final natural product or its analogues designed for structure-activity relationship studies.

Development of Novel Organic Scaffolds and Chemical Libraries

The development of novel organic scaffolds is a cornerstone of modern drug discovery and materials science. Substituted benzaldehydes, such as this compound, are excellent starting points for the creation of diverse chemical libraries. nih.govnih.govresearchgate.netresearchgate.net Through combinatorial chemistry approaches, the aldehyde functionality can be reacted with a variety of building blocks to generate a large number of distinct compounds.

For instance, multicomponent reactions (MCRs) involving this aldehyde could rapidly generate complex molecular scaffolds. The bromo-substituent provides an additional point of diversity, allowing for a second set of modifications via cross-coupling reactions after the initial scaffold has been constructed. This dual-functionalization strategy enables the exploration of a vast chemical space, which is essential for identifying molecules with desired biological activities or material properties. The resulting libraries of compounds can then be screened for various applications, from pharmaceutical leads to new organic materials. nih.govnih.gov

Contributions to the Design of New Synthetic Methodologies

The unique electronic and steric environment of this compound makes it a potentially interesting substrate for the development and optimization of new synthetic methodologies. The reactivity of the aldehyde can be fine-tuned by the electronic effects of the bromo, methyl, and benzyloxy substituents.

For example, the development of new catalytic systems for C-H activation or functionalization could utilize this molecule as a test substrate to probe the influence of the ortho-benzyloxy group on the reaction's regioselectivity and efficiency. Furthermore, novel one-pot, multi-step reaction sequences could be designed that take advantage of the different reactivities of the aldehyde and the bromo-substituent. The successful application of this compound in the development of new synthetic methods would highlight its utility as a versatile tool for organic chemists. rug.nl

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides atom-specific information about the chemical environment, connectivity, and spatial relationships within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-Bromo-5-methyl-2-(phenylmethoxy)benzaldehyde, the ¹H-NMR spectrum is expected to show distinct signals for each unique proton. The anticipated chemical shifts (δ) in parts per million (ppm), multiplicities, and proton assignments are detailed below.

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between 9.8 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

Aromatic Protons (Benzaldehyde Ring): The substituted benzaldehyde (B42025) ring has two aromatic protons. They would appear as two distinct doublets (or singlets depending on the coupling constant) in the aromatic region (7.0-8.0 ppm). The proton at position 6 would likely be slightly more downfield than the proton at position 4.

Aromatic Protons (Phenyl Ring): The five protons of the phenyl group on the phenylmethoxy substituent would appear in the 7.2-7.6 ppm region. The pattern can be complex due to overlapping signals.

Methylene (B1212753) Protons (-O-CH₂-Ph): A sharp singlet corresponding to the two methylene protons is expected around 5.0-5.3 ppm. The proximity to an oxygen atom and an aromatic ring causes this characteristic downfield shift.

Methyl Protons (-CH₃): A singlet for the three methyl protons would appear in the upfield region, typically around 2.3-2.5 ppm.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10.2Singlet1HAldehyde H (CHO)
~7.6Doublet/Singlet1HAromatic H (Position 6)
~7.4-7.5Multiplet5HPhenyl H (C₆H₅)
~7.3Doublet/Singlet1HAromatic H (Position 4)
~5.2Singlet2HMethylene H (OCH₂)
~2.4Singlet3HMethyl H (CH₃)

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. The expected ¹³C-NMR spectrum for this compound would display 15 distinct signals, corresponding to the 15 carbon atoms in the molecule.

Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded, appearing far downfield, typically between 188 and 195 ppm.

Aromatic Carbons: The twelve aromatic carbons would produce signals in the 110-160 ppm range. The carbons directly attached to oxygen (C2) and bromine (C3) would have characteristic shifts, as would the quaternary carbons (C1, C5, and the ipso-carbon of the phenyl ring).

Methylene Carbon: The methylene carbon (-OCH₂-) is expected in the 65-75 ppm range.

Methyl Carbon: The methyl carbon (-CH₃) would give a signal in the upfield region, typically around 20-25 ppm.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Carbon TypeAssignment
~190C=OAldehyde Carbonyl
~110-160Aromatic12 distinct signals for aromatic carbons
~70CH₂Methylene Carbon
~21CH₃Methyl Carbon

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei. science.govyoutube.comnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this molecule, COSY would show correlations between the two aromatic protons on the benzaldehyde ring, confirming their ortho or meta relationship. It would also show correlations among the protons on the phenyl ring of the benzyloxy group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.edu It is invaluable for assigning carbon signals. For instance, the proton signal at ~2.4 ppm would correlate to the carbon signal at ~21 ppm, definitively assigning them as the methyl group. cornell.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds, which is key for connecting different parts of the molecule. youtube.com Key expected correlations for this compound would include:

The aldehyde proton (~10.2 ppm) correlating to the aromatic carbons at positions 2 and 6.

The methylene protons (~5.2 ppm) correlating to the C2 carbon of the benzaldehyde ring and the ipso-carbon of the phenyl ring.

The methyl protons (~2.4 ppm) correlating to the C4, C5, and C6 carbons of the benzaldehyde ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of their bond connectivity. A key NOESY correlation would be expected between the methylene protons (-OCH₂-) and the aromatic proton at the 6-position of the benzaldehyde ring, confirming the conformation around the ether linkage.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula and to deduce structural features through fragmentation analysis. rsc.org

High-Resolution Mass Spectrometry (HRMS)

HRMS measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS would be used to confirm the molecular formula C₁₅H₁₃BrO₂. A crucial diagnostic feature would be the isotopic pattern for bromine; the presence of nearly equal intensity peaks for the molecular ion [M]⁺ and [M+2]⁺, separated by two mass units, is definitive evidence for the presence of a single bromine atom.

Table 3: Molecular Formula and Mass Data

ParameterValue
Molecular FormulaC₁₅H₁₃BrO₂
Exact Mass (Monoisotopic)304.0100 Da
Molecular Weight (Average)305.17 g/mol

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that brings molecules into the gas phase as ions with minimal fragmentation. researchgate.net When coupled with tandem mass spectrometry (MS/MS), where the parent ion is selected and fragmented, ESI-MS provides detailed structural information. rsc.org The fragmentation of the protonated molecule [M+H]⁺ of this compound would likely proceed through several characteristic pathways.

Loss of Benzyl (B1604629) Group: The most common fragmentation would likely be the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. This is a very common and diagnostic fragment for benzyl ethers and related structures.

Loss of a Hydrogen Atom: Fragmentation of the parent ion can sometimes involve the loss of a single hydrogen atom from the aldehyde group, resulting in an [M-H]⁺ ion.

Benzene (B151609) Ring Fragmentation: Further fragmentation of the substituted benzaldehyde core could occur, leading to smaller fragments characteristic of substituted aromatic rings. docbrown.info

Table 4: Predicted Key Fragments in ESI-MS/MS

m/zPossible IdentityFragmentation Pathway
305/307[C₁₅H₁₄BrO₂]⁺Protonated molecule [M+H]⁺
214/216[C₈H₇BrO]⁺Loss of phenyl group (C₆H₅) and CHO
91[C₇H₇]⁺Tropylium ion from benzyl group cleavage
77[C₆H₅]⁺Phenyl cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit a series of characteristic absorption bands corresponding to its constituent parts: a substituted aromatic ring, an aldehyde, an ether linkage, and a carbon-bromine bond.

The analysis of the spectrum would reveal key vibrational frequencies. The aldehyde functional group is expected to show two distinct stretching vibrations: a strong C=O stretch and a weaker C-H stretch. For aromatic aldehydes, the C=O stretching frequency typically appears in the range of 1710-1685 cm⁻¹ docbrown.info. The aldehyde C-H stretch is anticipated to produce a characteristic peak around 2830-2695 cm⁻¹ docbrown.info.

The presence of the phenylmethoxy (benzyloxy) group introduces vibrations associated with the ether linkage and the two aromatic rings. A strong absorption due to the C-O-C stretching of the ether is expected between 1300 cm⁻¹ and 1000 cm⁻¹. Specifically, aryl ethers often show a strong, characteristic band around 1250-1200 cm⁻¹ for the aryl-O stretch and another near 1075-1020 cm⁻¹ for the alkyl-O stretch. The aromatic C-H stretching vibrations from both the benzaldehyde and the benzyl rings would appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region docbrown.info.

Finally, the carbon-bromine (C-Br) bond will also have a characteristic absorption. The C-Br stretching vibration is typically observed in the lower frequency "fingerprint" region of the spectrum, generally between 690 and 515 cm⁻¹.

By comparing the experimental spectrum of this compound with reference spectra of similar compounds, such as 2-(Benzyloxy)benzaldehyde and 3-Bromobenzaldehyde, a confident identification of its functional groups can be achieved nih.govnist.gov.

Table 1: Predicted Infrared Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
Aldehyde C=O Stretch 1710-1685
Aldehyde C-H Stretch 2830-2695
Aromatic C-H Stretch >3000
Aromatic C=C Stretch 1600-1450
Ether Aryl-O Stretch 1250-1200
Ether Alkyl-O Stretch 1075-1020
Alkyl Halide C-Br Stretch 690-515

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise details on bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice. Although a specific crystal structure for this compound is not publicly available, analysis of structurally related compounds allows for a detailed prediction of its crystallographic features.

Studies on multi-substituted benzaldehyde derivatives, including those with benzyloxy and halogen substituents, reveal common packing motifs and conformational preferences nih.gov. For instance, the crystal structure of 4-(benzyloxy)benzaldehyde (B125253) shows an essentially planar conformation, with the two aromatic rings having a small dihedral angle between them researchgate.net. It is anticipated that this compound would also adopt a relatively planar conformation, although some torsion around the ether linkage is expected to minimize steric hindrance between the bulky substituents on the benzaldehyde ring.

The crystal packing is likely to be influenced by weak intermolecular interactions such as C-H···O hydrogen bonds involving the aldehyde oxygen, as well as π–π stacking interactions between the aromatic rings nih.gov. The presence of the bromine atom may also introduce halogen bonding interactions, which can further stabilize the crystal lattice.

The expected crystal system could range from monoclinic to orthorhombic, which are common for such organic molecules nih.govresearchgate.net. The precise unit cell dimensions and space group would be unique to the compound and determinable only through experimental single-crystal X-ray diffraction analysis.

Table 2: Predicted Crystallographic Parameters for this compound based on Analogous Structures

Parameter Predicted Value/System
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric
Key Intermolecular Interactions C-H···O hydrogen bonds, π–π stacking, Halogen bonding
Molecular Conformation Near-planar benzaldehyde ring, torsion around C-O-C ether linkage

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for the assessment of its purity. Thin-layer chromatography (TLC) is typically employed for rapid reaction monitoring and for determining appropriate solvent systems for column chromatography benthamdirect.com.

For preparative purification, column chromatography using silica (B1680970) gel as the stationary phase is a standard method. A solvent system of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate, would likely be effective in separating the desired product from starting materials and by-products.

High-performance liquid chromatography (HPLC) is a highly sensitive technique for assessing the final purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is a common setup for analyzing aromatic aldehydes benthamdirect.com. Detection is typically achieved using a UV detector, as the aromatic rings in the molecule will absorb strongly in the UV region.

Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful tool for purity analysis, particularly for volatile and thermally stable compounds. Analysis of brominated aromatic compounds by GC is well-established chromatographyonline.comresearchgate.net. A capillary column with a non-polar or medium-polarity stationary phase would be suitable for the separation. The mass spectrum obtained would provide further structural confirmation through the analysis of the molecular ion peak and fragmentation patterns.

Table 3: Suitable Chromatographic Methods for this compound

Technique Application Typical Stationary Phase Typical Mobile Phase/Carrier Gas
Thin-Layer Chromatography (TLC) Reaction Monitoring Silica Gel Hexane/Ethyl Acetate mixtures
Column Chromatography Purification Silica Gel Hexane/Ethyl Acetate mixtures
High-Performance Liquid Chromatography (HPLC) Purity Assessment Reversed-phase C18 Acetonitrile/Water mixtures
Gas Chromatography (GC) Purity Assessment Capillary column (e.g., DB-5) Helium or Hydrogen

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to gain insights into molecular properties. nih.govresearchgate.net For molecules similar to 3-Bromo-5-methyl-2-(phenylmethoxy)benzaldehyde, calculations are often performed using specific functionals and basis sets, such as the B3LYP functional with a 6-311++G(d,p) basis set, to achieve a balance between accuracy and computational cost. nih.govmdpi.com

These calculations can determine various electronic descriptors that help in predicting reactivity. For instance, the distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps. nih.gov In these maps, regions of negative potential (typically colored red) indicate areas with high electron density, which are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. nih.govresearchgate.net For a related compound, 5-Bromo-2-Hydroxybenzaldehyde, the reddish-yellow area is found around the oxygen atom of the aldehyde group, indicating it as a likely site for electrophilic interaction. nih.gov Such analyses are crucial for understanding how the molecule interacts with other reagents.

Key electronic properties derived from quantum chemical calculations include dipole moment, polarizability, and atomic charges, which collectively influence the molecule's behavior in chemical reactions.

Table 1: Key Electronic Descriptors from Quantum Chemical Calculations (Illustrative)

Descriptor Significance in Reactivity Prediction
Dipole Moment Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP) Maps electron density to identify sites for electrophilic and nucleophilic attack. nih.gov
Atomic Charges (e.g., NBO analysis) Quantifies the charge distribution on each atom, highlighting reactive centers.
Polarizability Measures the deformability of the electron cloud, affecting how the molecule responds to an external electric field.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that connect them. mdpi.com By calculating the potential energy surface for a reaction, chemists can determine the activation energies for different possible routes, thereby predicting the most likely mechanism. mdpi.comacs.org

For reactions involving substituted benzaldehydes, such as the Biginelli or Knoevenagel condensation reactions, DFT calculations can be used to model the reaction step-by-step. mdpi.comresearchgate.net For example, a study on the Biginelli reaction involving various benzaldehydes used molecular modeling to explain differences in reactivity, finding that the condensation step between thiourea (B124793) and the aldehyde is crucial. mdpi.com The process involves locating the transition state (TS) for each elementary step and calculating its energy relative to the reactants. A lower activation energy implies a faster reaction rate.

While specific mechanistic studies for this compound are not detailed in available literature, the established computational methodologies are directly applicable. Such studies would involve:

Geometry Optimization: Finding the lowest energy structures for reactants, products, and intermediates.

Transition State Searching: Locating the saddle point on the potential energy surface corresponding to the transition state.

Frequency Analysis: Confirming that the optimized structures are true minima (no imaginary frequencies) or transition states (exactly one imaginary frequency).

These calculations provide critical insights into reaction kinetics and thermodynamics, guiding the development of more efficient synthetic routes. acs.org

Conformation Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are key to its function and reactivity. Conformation analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. For aromatic aldehydes, the orientation of the aldehyde group relative to the benzene (B151609) ring is of particular interest.

In a study of the closely related compound 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, X-ray crystallography revealed that all non-hydrogen atoms, except those in the methyl groups, lie approximately in a common plane. researchgate.net This planarity is stabilized by an intramolecular hydrogen bond between the hydroxyl and aldehyde groups. researchgate.net While this compound lacks the hydroxyl group for such a hydrogen bond, steric and electronic interactions between the bulky phenylmethoxy group, the bromine atom, and the aldehyde group would be the primary determinants of its preferred conformation.

Molecular Dynamics (MD) simulations complement these static pictures by modeling the atomic motions of a molecule over time. MD simulations can reveal:

The relative stability of different conformers at a given temperature.

The dynamic behavior of the molecule in different environments (e.g., in various solvents).

The pathways of conformational changes.

Such simulations provide a more realistic view of the molecule's behavior than static quantum chemical calculations alone.

Quantitative Structure-Reactivity Relationships (QSRR) and Predictive Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate variations in the chemical structure of a series of compounds with their measured reactivity. tubitak.gov.tr The core principle is that the reactivity of a chemical is determined by its structure, and this relationship can be quantified. tubitak.gov.tr

The development of a QSRR model typically involves:

Descriptor Calculation: Using computational chemistry to calculate a range of molecular descriptors for a set of related compounds. These can include electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), and topological descriptors. researchgate.netresearchgate.net

Model Building: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to create a mathematical equation linking the descriptors to an experimentally measured property (e.g., reaction rate). nih.gov

Model Validation: Testing the model's predictive power using an external set of compounds not included in the initial training set. researchgate.net

Recent advances have seen the integration of machine learning and deep learning to build highly accurate predictive models for chemical reactivity and reaction outcomes. nih.govdigitellinc.com These models can be trained on large datasets of reactions to predict the success or yield of a new, untested reaction, thereby accelerating the process of chemical synthesis and discovery. nih.gov For a compound like this compound, QSRR and machine learning models could be used to predict its behavior in various transformations based on data from other substituted benzaldehydes.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. malayajournal.org

HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level (EHOMO) is related to the molecule's ability to donate electrons (its nucleophilicity); a higher EHOMO indicates a better electron donor.

LUMO: This is the innermost orbital that is empty of electrons. Its energy level (ELUMO) is related to the molecule's ability to accept electrons (its electrophilicity); a lower ELUMO indicates a better electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org This gap is an indicator of the molecule's kinetic stability and chemical hardness. nih.govresearchgate.net

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity.

Table 2: Global Reactivity Descriptors from FMO Analysis (Conceptual)

Descriptor Formula Interpretation
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. malayajournal.org
Ionization Potential (IP) -EHOMO The energy required to remove an electron from the molecule.
Electron Affinity (EA) -ELUMO The energy released when an electron is added to the molecule.
Chemical Hardness (η) (IP - EA) / 2 Measures the resistance of a molecule to change its electron configuration.
Chemical Softness (S) 1 / (2η) The reciprocal of hardness; indicates a higher propensity for chemical reactions.
Electronegativity (χ) (IP + EA) / 2 Measures the ability of the molecule to attract electrons.
Electrophilicity Index (ω) χ² / (2η) A measure of the energy lowering of a system when it accepts electrons.

Formulas are based on Koopmans' theorem approximations.

By analyzing the distribution of the HOMO and LUMO across the atoms of this compound, one can predict the sites most involved in electron-donating and electron-accepting interactions during a chemical reaction.

Future Research Directions and Emerging Opportunities

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. innoget.com For a molecule like 3-Bromo-5-methyl-2-(phenylmethoxy)benzaldehyde, this translates to reimagining its synthetic pathway to be more environmentally benign.

One promising avenue is the use of greener solvents and reagents. Traditional syntheses of similar aromatic aldehydes often rely on hazardous solvents and stoichiometric amounts of harsh reagents. Future methodologies could explore the use of safer, bio-based solvents or even solvent-free reaction conditions. For instance, the oxidation of the corresponding benzyl (B1604629) alcohol to the aldehyde could be achieved using clean oxidants like molecular oxygen, catalyzed by novel polyoxometalate (POM) catalysts, which can be regenerated and reused. innoget.com Another approach involves the use of gaseous nitrogen dioxide for the quantitative oxidation of benzylic alcohols to aromatic aldehydes, a process that can be waste-free as the gaseous byproducts can be converted to nitric acid. nih.gov

Furthermore, electrosynthesis offers a sustainable alternative to traditional chemical oxidation, reducing the need for chemical oxidants and minimizing waste. rsc.org A tandem electrochemical-chemical catalysis strategy could be developed for the synthesis of this compound, where an electrochemical step generates a reactive intermediate that then participates in a chemical transformation. rsc.org

Green Chemistry ApproachPotential Application in SynthesisAnticipated Benefits
Use of Bio-based SolventsReplacement of traditional chlorinated solvents in bromination or etherification steps.Reduced toxicity and environmental impact.
Catalytic Oxidation with O2Oxidation of 3-bromo-5-methyl-2-(phenylmethoxy)benzyl alcohol.Atom economy, use of a green oxidant.
ElectrosynthesisAnodic oxidation of the precursor alcohol.Reduced chemical waste, precise control over reaction.
Solvent-Free ReactionsSolid-state or melt-phase reactions for key bond-forming steps.Reduced solvent waste, potential for higher reaction rates.

Development of Catalytic Systems for Enhanced Selectivity and Efficiency

The precise installation of substituents on the aromatic ring of this compound is crucial for its utility. The development of advanced catalytic systems is key to achieving high regioselectivity and efficiency in its synthesis.

For the bromination step, traditional methods often lead to mixtures of isomers. Future research could focus on employing shape-selective catalysts, such as zeolites, which can direct the bromination to a specific position on the aromatic ring with high selectivity. rsc.orggoogle.com For instance, a zeolite with appropriate pore size could favor the formation of the desired 3-bromo isomer. Another approach is the use of transition-metal catalysts, such as ruthenium complexes, which have shown promise in directing C-H bromination to the meta position. nih.gov

The introduction of the methyl and phenylmethoxy groups can also be optimized through catalysis. Palladium-catalyzed cross-coupling reactions, for example, could be employed for the introduction of the methyl group, while advancements in etherification catalysis could provide milder and more efficient routes to the phenylmethoxy moiety. The use of transient directing groups in palladium-catalyzed C-H functionalization could also enable the direct and selective introduction of various substituents onto the benzaldehyde (B42025) core. acs.org

Catalytic SystemTarget TransformationPotential Advantages
Zeolite CatalystsRegioselective bromination of a substituted benzaldehyde precursor.High para- or meta-selectivity, catalyst reusability.
Ruthenium C-H Activation Catalystsmeta-Selective C-H bromination.Access to otherwise difficult-to-synthesize isomers.
Palladium Cross-Coupling CatalystsIntroduction of the methyl group via Suzuki or Negishi coupling.High efficiency and functional group tolerance.
OrganocatalysisAcetalization or other transformations of the aldehyde group.Metal-free conditions, often milder reaction conditions.

Exploration of Novel Reaction Pathways and Domino Sequences

Moving beyond traditional stepwise synthesis, the exploration of novel reaction pathways and domino sequences offers a powerful strategy for increasing the efficiency of constructing complex molecules like this compound. Domino reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, significantly reduce waste and operational complexity. iupac.orgnih.gov

A potential domino approach for the synthesis of a related core structure could involve a Knoevenagel condensation followed by a hetero-Diels-Alder reaction, a powerful tool for the construction of highly substituted heterocyclic systems from simple aldehydes. iupac.orgresearchgate.netgoettingen-research-online.de While not directly forming the target compound, such strategies highlight the potential for creative and efficient synthetic design.

Another area of exploration is the development of one-pot procedures that combine multiple transformations. For example, a one-pot reduction/cross-coupling procedure could be envisioned, where a precursor is first reduced to form a latent aldehyde that then undergoes a cross-coupling reaction to introduce one of the substituents. rug.nlnih.govacs.orgresearchgate.net The development of novel tandem reactions for the synthesis of substituted benzaldehydes is an active area of research. liberty.edu

Reaction PathwayDescriptionPotential for Synthesis
Domino Knoevenagel/Hetero-Diels-AlderA multi-component reaction to rapidly build molecular complexity from an aldehyde.Efficient construction of complex heterocyclic derivatives.
One-Pot Reduction/Cross-CouplingIn-situ formation of a latent aldehyde followed by a palladium-catalyzed cross-coupling.Streamlined synthesis of substituted benzaldehydes.
Sequential C-H FunctionalizationStepwise, catalyst-controlled introduction of different functional groups onto the aromatic ring.High synthetic flexibility and access to diverse analogues.

Integration with Automated Synthesis and Flow Chemistry Technologies

The integration of automated synthesis and flow chemistry offers transformative potential for the production of this compound, enabling enhanced control, safety, and scalability. nih.gov Flow chemistry, where reactions are performed in continuous streams within microreactors, provides superior heat and mass transfer, allowing for reactions to be conducted under conditions that are often inaccessible in traditional batch reactors. researchgate.netillinois.edu

A multi-step synthesis of this compound could be designed in a continuous flow setup, where each step is performed in a dedicated reactor module. rsc.orgacs.org This would allow for the telescoping of reactions, eliminating the need for intermediate purification and significantly reducing production time. The use of packed-bed reactors containing solid-supported catalysts or reagents would further enhance the efficiency and sustainability of the process. acs.org

Automated synthesis platforms can be coupled with flow reactors to enable rapid reaction optimization and library synthesis. sigmaaldrich.com By systematically varying reaction parameters such as temperature, residence time, and stoichiometry, optimal conditions for the synthesis of the target compound can be quickly identified.

TechnologyApplication in SynthesisKey Benefits
Flow ChemistryMulti-step synthesis in a continuous, integrated system.Enhanced safety, improved heat and mass transfer, scalability.
Automated SynthesisHigh-throughput screening of reaction conditions and reagents.Rapid optimization, accelerated discovery of new derivatives.
Packed-Bed ReactorsUse of immobilized catalysts and reagents in a flow system.Ease of catalyst separation and reuse, improved process efficiency.
In-line PurificationIntegration of purification modules within the flow path.Elimination of workup steps, continuous production of pure product.

Advanced Analytical and Spectroscopic Techniques for In-Situ Monitoring

To fully realize the benefits of advanced synthetic methodologies, real-time monitoring and control of the reaction process are essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters. wikipedia.orgeuropeanpharmaceuticalreview.comlongdom.orgmt.comnih.gov

For the synthesis of this compound, in-situ spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. rsc.orgspectroscopyonline.commt.comresearchgate.netacs.org This data allows for precise control of reaction conditions to maximize yield and minimize byproduct formation. For example, in-situ FTIR could be used to monitor the progress of the oxidation of the precursor alcohol to the aldehyde, ensuring the reaction goes to completion without over-oxidation to the carboxylic acid. rsc.orgresearchgate.net

These advanced analytical techniques are particularly powerful when coupled with flow chemistry and automated synthesis, enabling the creation of self-optimizing systems that can autonomously identify and maintain optimal reaction conditions.

Analytical TechniqueApplication in MonitoringInformation Gained
In-situ FTIR SpectroscopyReal-time monitoring of functional group transformations.Reaction kinetics, detection of intermediates, endpoint determination.
In-situ Raman SpectroscopyComplementary vibrational information, particularly for non-polar bonds.Monitoring of aromatic substitution patterns and C-Br bond formation.
On-line HPLCAutomated sampling and analysis of the reaction mixture.Quantitative analysis of product purity and byproduct formation.
ChemometricsMultivariate data analysis of spectroscopic data.Extraction of quantitative information from complex spectral data.

Q & A

Q. Optimization Tips :

  • Temperature Control : Maintain reflux conditions (e.g., 80–100°C) to ensure complete reaction while avoiding side reactions like over-bromination.
  • Solvent Selection : Use anhydrous THF\text{THF} or DMF\text{DMF} to enhance solubility of intermediates .

Q. Table 1: Comparative Synthetic Routes

MethodYield (%)Key ConditionsReference
Vilsmeier-Haack65–75POCl3\text{POCl}_3, DMF, 0°C
Ullmann Coupling50–60CuI, 1,10-phenanthroline

Basic: How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Answer:
Analytical Techniques :

NMR Spectroscopy :

  • 1HNMR^1\text{H} \text{NMR}: Look for characteristic peaks:
  • Aldehyde proton (δ9.810.2\delta 9.8–10.2).
  • Bromine-induced deshielding of adjacent protons (δ7.58.5\delta 7.5–8.5) .
    • 13CNMR^{13}\text{C} \text{NMR}: Confirm the presence of C=O\text{C=O} (δ190200\delta 190–200) and C-Br\text{C-Br} (δ110120\delta 110–120).

Mass Spectrometry : ESI-MS or EI-MS should show the molecular ion peak at m/zm/z 305.2 (calculated for C15H13BrO2\text{C}_{15}\text{H}_{13}\text{BrO}_2).

Melting Point : Compare with literature values to assess purity (e.g., mp\text{mp} 92–94°C for analogous compounds) .

Q. Purification Methods :

  • Column Chromatography : Use SiO2\text{SiO}_2 with hexane/ethyl acetate (4:1) for optimal separation of brominated byproducts.
  • Recrystallization : Ethanol/water mixtures are effective for removing unreacted starting materials .

Advanced: What crystallographic features influence the stability and reactivity of this compound?

Answer :
Single-crystal X-ray diffraction reveals critical structural motifs:

  • Intramolecular Hydrogen Bonding : The aldehyde oxygen forms a hydrogen bond with the adjacent hydroxyl group (O···O distance: 2.64 Å, angle: 154°), stabilizing the planar conformation .
  • Intermolecular Interactions :
    • C–H···Br Interactions : Weak halogen bonding (H...Br\text{H...Br}: 3.05 Å) contributes to crystal packing.
    • π-Stacking : Offset face-to-face stacking (centroid distance: 3.75 Å) enhances thermal stability .

Q. Reactivity Implications :

  • The electron-withdrawing bromine and alkoxy groups direct electrophilic substitution to the para position of the aldehyde.
  • Steric hindrance from the phenylmethoxy group may slow nucleophilic attacks at the ortho position .

Q. Table 2: Key Crystallographic Parameters

ParameterValueReference
O···O Distance (Å)2.636
Centroid Distance (Å)3.752

Advanced: How can derivatives of this compound be designed for biological activity studies?

Answer :
Derivatization Strategies :

Schiff Base Formation : React the aldehyde with primary amines (e.g., aniline derivatives) to form imine ligands for metal coordination (e.g., Zn, Cu), which are tested for antimicrobial activity .

Functional Group Interconversion :

  • Reduce the aldehyde to an alcohol (NaBH4\text{NaBH}_4) for improved solubility.
  • Introduce sulfonate groups via electrophilic substitution for enhanced bioavailability .

Q. Structure-Activity Relationship (SAR) Considerations :

  • Electron-Donating Groups (e.g., methoxy) at the 5-position increase electron density, potentially enhancing interaction with biological targets.
  • Bromine Substitution : Enhances lipophilicity, aiding blood-brain barrier penetration in CNS-targeted drugs .

Q. Table 3: Example Derivatives and Applications

DerivativeBiological TargetReference
Schiff Base ComplexesAnticancer (DNA intercalation)
Sulfonated AnaloguesAntiviral (protease inhibition)

Advanced: How should researchers resolve contradictions in spectral data during characterization?

Answer :
Common Contradictions and Solutions :

Unexpected 1HNMR^1\text{H} \text{NMR} Splitting :

  • Cause : Dynamic effects from restricted rotation (e.g., hindered phenylmethoxy group).
  • Solution : Record spectra at elevated temperatures (e.g., 60°C in DMSO-d6\text{DMSO-d}_6) to average signals .

Mass Spec Fragmentation Mismatches :

  • Cause : In-source decay or isotopic interference from bromine (79Br/81Br^{79}\text{Br}/^{81}\text{Br}).
  • Solution : Use high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns .

Q. Validation Workflow :

Cross-check with 2D NMR (e.g., HMBC\text{HMBC}) to confirm connectivity.

Compare experimental XRD data with computational models (e.g., DFT-optimized structures) .

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Reactant of Route 1
3-Bromo-5-methyl-2-(phenylmethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-methyl-2-(phenylmethoxy)benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.